1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride Potent selective σ1 receptor antagonist (Ki values are 9 and 449 nM at σ1 and σ2 receptors, respectively). Shown to prevent hyperlocomotion, active in vivo.
BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg.
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine.
Brand Name: Vulcanchem
CAS No.: 206996-13-6
VCID: VC20808022
InChI: InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
SMILES: CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Molecular Formula: C13H20Cl4N2
Molecular Weight: 346.1 g/mol

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride

CAS No.: 206996-13-6

Cat. No.: VC20808022

Molecular Formula: C13H20Cl4N2

Molecular Weight: 346.1 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride - 206996-13-6

Specification

Description Potent selective σ1 receptor antagonist (Ki values are 9 and 449 nM at σ1 and σ2 receptors, respectively). Shown to prevent hyperlocomotion, active in vivo.
BD 1063 is an antagonist of sigma-1 (σ1) receptors (Ki = 9 nM). It is selective for σ1 receptors over σ2 (Ki = 449 nM) and serotonin 5-HT2 receptors (Ki = 2,552 nM), as well as opioid, dopamine D2, PCP, serotonin 5-HT1, α1-, α2-, and β-adrenergic receptors where it has Ki values of greater than 10 µM. BD 1063 (30 mg/kg) inhibits locomotor activity induced by cocaine in mice and decreases ethanol intake in a dose-dependent manner in two rat models of excessive drinking when administered at doses ranging from 3.3 to 11 mg/kg.
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine is a primary amine.
CAS No. 206996-13-6
Molecular Formula C13H20Cl4N2
Molecular Weight 346.1 g/mol
IUPAC Name 1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrochloride
Standard InChI InChI=1S/C13H18Cl2N2.2ClH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H
Standard InChI Key NXFDBTLQOARIMH-UHFFFAOYSA-N
SMILES CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl
Canonical SMILES CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Cl.Cl

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